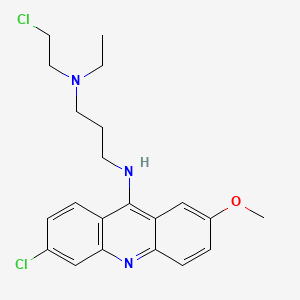

Acridine mustard free base

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-chloroethyl)-N'-(6-chloro-2-methoxyacridin-9-yl)-N-ethylpropane-1,3-diamine is a member of acridines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Acridine mustards are alkylating agents that interact with DNA, primarily through intercalation between base pairs. This interaction can disrupt DNA replication and transcription, leading to cell death. The unique structure of acridine allows it to bind to DNA more effectively than many other alkylating agents, making it a subject of interest in cancer therapy.

Key Mechanisms:

- Intercalation : Acridine mustards insert themselves between DNA bases, altering the double helix structure.

- Alkylation : They can form covalent bonds with DNA, leading to strand breaks and apoptosis.

- Synergistic Effects : When combined with other mutagens like bleomycin, acridine mustards can enhance genetic damage, increasing their efficacy against cancer cells .

Anticancer Applications

Recent studies have demonstrated the anticancer potential of acridine mustard free base. It has been shown to exhibit significant cytotoxicity against various cancer cell lines.

Case Studies:

- In Vitro Efficacy : One study reported that acridine derivatives exhibited IC50 values in the low micromolar range against U937 cells, indicating strong anti-tumor activity. The compound was also found to inhibit histone deacetylases (HDAC), contributing to its anticancer effects .

- Mechanistic Insights : Research highlighted that acridine mustards could induce apoptosis in cancer cells through mitochondrial pathways. The compounds were shown to affect cell cycle progression and promote cell death in multiple cancer types .

- Combination Therapies : Acridine mustards have been evaluated in combination with other chemotherapeutic agents. Sequential treatments demonstrated enhanced cytotoxic effects, suggesting that they could be used synergistically to improve cancer treatment outcomes .

Antibacterial Applications

Beyond their anticancer properties, acridine mustards have also been investigated for their antibacterial effects. Their ability to intercalate into bacterial DNA makes them promising candidates against drug-resistant strains.

Research Findings:

- Drug-Resistant Infections : A study indicated that acridine derivatives could be effective against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in clinical settings. The structural features of these compounds allow them to penetrate bacterial membranes and disrupt DNA function .

- Mechanisms of Action : The antibacterial activity is primarily due to the intercalation and subsequent disruption of bacterial DNA replication processes, leading to cell death .

Summary of Findings

Eigenschaften

CAS-Nummer |

13015-79-7 |

|---|---|

Molekularformel |

C21H25Cl2N3O |

Molekulargewicht |

406.3 g/mol |

IUPAC-Name |

N'-(2-chloroethyl)-N-(6-chloro-2-methoxyacridin-9-yl)-N'-ethylpropane-1,3-diamine |

InChI |

InChI=1S/C21H25Cl2N3O/c1-3-26(12-9-22)11-4-10-24-21-17-7-5-15(23)13-20(17)25-19-8-6-16(27-2)14-18(19)21/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,24,25) |

InChI-Schlüssel |

OIFINQAUHKZSBV-UHFFFAOYSA-N |

SMILES |

CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl |

Kanonische SMILES |

CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl |

Key on ui other cas no. |

13015-79-7 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.